molecular formula C20H18O6 B14737617 1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione CAS No. 6268-56-0

1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione

Katalognummer: B14737617
CAS-Nummer: 6268-56-0
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: VKIPBZQTPRVXPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a hexane-1,6-dione backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione typically involves the reaction of 1,3-benzodioxole derivatives with hexane-1,6-dione under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 1,3-benzodioxole derivatives are reacted with hexane-1,6-dione in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dione groups to diols.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, contributing to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-(1,6-Hexanediyl)bis[3-(1,3-benzodioxol-5-ylmethyl)urea]
  • 1,6-Hexanediol,1,6-dibenzoate
  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol

Uniqueness

1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

6268-56-0

Molekularformel

C20H18O6

Molekulargewicht

354.4 g/mol

IUPAC-Name

1,6-bis(1,3-benzodioxol-5-yl)hexane-1,6-dione

InChI

InChI=1S/C20H18O6/c21-15(13-5-7-17-19(9-13)25-11-23-17)3-1-2-4-16(22)14-6-8-18-20(10-14)26-12-24-18/h5-10H,1-4,11-12H2

InChI-Schlüssel

VKIPBZQTPRVXPC-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCCCC(=O)C3=CC4=C(C=C3)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.